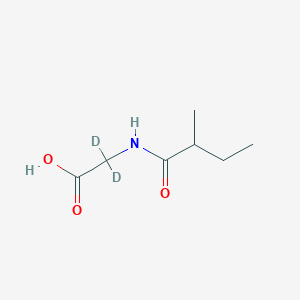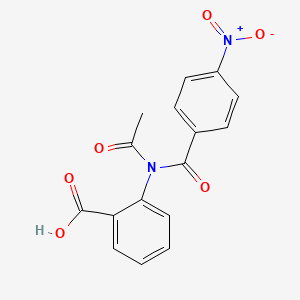
Tgf|ari-IN-5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tgf|ari-IN-5 is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its ability to inhibit transforming growth factor beta (TGF-β) signaling, which plays a crucial role in numerous physiological and pathological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tgf|ari-IN-5 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized using a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis.
Continuous Flow Processing: Continuous flow reactors are employed to enhance efficiency and reduce production time.
化学反応の分析
Types of Reactions
Tgf|ari-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Substitution reactions are commonly used to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a diverse range of products.
科学的研究の応用
Tgf|ari-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell biology to investigate the role of TGF-β signaling in cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated TGF-β signaling, such as cancer, fibrosis, and cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Tgf|ari-IN-5 exerts its effects by inhibiting the TGF-β signaling pathway. The mechanism involves binding to the TGF-β receptors, preventing the activation of downstream signaling molecules such as Smad2 and Smad3. This inhibition disrupts the transcriptional regulation of target genes involved in various cellular processes, thereby modulating cell behavior and function.
類似化合物との比較
Similar Compounds
TGF-β RI Kinase Inhibitor IX: A potent and selective inhibitor of TGF-β receptor I kinase.
TGFβ-IN-5: Another TGF-β inhibitor used in the study of fibroproliferative diseases.
Bintrafusp alfa: A bifunctional conjugate that binds TGF-β and PD-L1.
Uniqueness of Tgf|ari-IN-5
This compound is unique due to its specific binding affinity and selectivity for TGF-β receptors. This selectivity allows for targeted inhibition of TGF-β signaling with minimal off-target effects, making it a valuable tool in both research and therapeutic applications.
特性
分子式 |
C16H12N2O6 |
|---|---|
分子量 |
328.28 g/mol |
IUPAC名 |
2-[acetyl-(4-nitrobenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C16H12N2O6/c1-10(19)17(14-5-3-2-4-13(14)16(21)22)15(20)11-6-8-12(9-7-11)18(23)24/h2-9H,1H3,(H,21,22) |
InChIキー |
FJNGYVMTOCTQFD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C1=CC=CC=C1C(=O)O)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


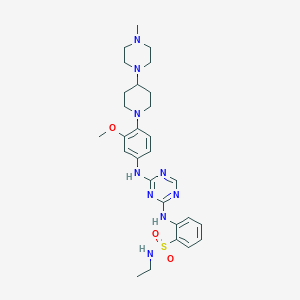
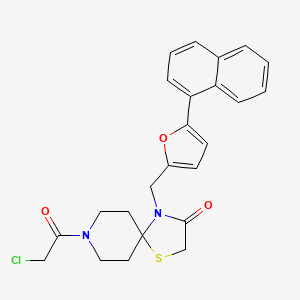
![(4R)-4-[(3R,5R,6R,7R,8S,9S,10R,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,6,7-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12410285.png)


![(2R,3R,5R)-5-[2-chloro-6-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12410295.png)
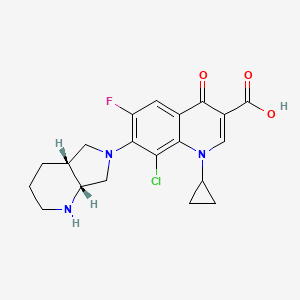

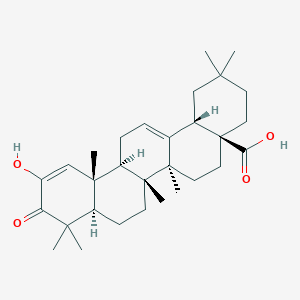
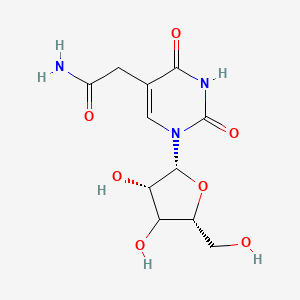
![(3S)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12410337.png)
![[(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410343.png)
